(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate
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Description
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The substitution of various groups on the isoxazole ring imparts different activity . The molecule contains total 39 bond(s); 24 non-H bond(s), 18 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 ester(s) (aromatic), and 1 Isoxazole(s) .Chemical Reactions Analysis
The chemical reactivity of the compounds was assessed theoretically through Conceptual Density Functional Theory (CDFT) indices . The wB97X-D/cc-pVDZ calculation allowed to classify some derivatives as moderate-to-strong electrophiles and strong nucleophiles .Scientific Research Applications
Antifungal Activity
The compound has been investigated for its antifungal properties. Researchers synthesized related isoxazole derivatives and tested their efficacy against fungal pathogens such as Botrytis cinerea and Rhizoctonia cerealis .
Anti-HIV Potential
While not directly studied for anti-HIV activity, similar isoxazole derivatives have shown promise in molecular docking studies as potential anti-HIV agents. Further exploration of this compound’s interaction with HIV-related proteins could be valuable .
[3+2] Cycloaddition Reactions
Styrylisoxazoles, including related compounds, have been involved in [3+2] cycloaddition reactions. These reactions yield pyrrole products, which have applications in drug discovery and materials science .
Synthesis and Characterization
The compound’s synthesis involves acylation of benzene or toluene with 5-(p-Tolyl)isoxazole-3-carbonyl chlorides, followed by reduction to obtain the corresponding alcohols. Detailed characterization and purification steps are essential for obtaining high-quality samples .
Other Potential Activities
Although not directly explored for this specific compound, the isoxazole family has demonstrated activity in various areas, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects. The substitution pattern on the isoxazole ring significantly influences its biological properties .
Conclusion
“(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate” presents exciting avenues for research across multiple fields. Further studies can uncover additional applications and mechanisms of action, contributing to our understanding of this intriguing compound . If you need more information or have any other requests, feel free to ask!
properties
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-thiophen-2-ylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-4-6-13(7-5-12)16-9-14(18-21-16)11-20-17(19)10-15-3-2-8-22-15/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFXLQOUDKIQFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate |
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